molecular formula C11H22N2O B6362695 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one CAS No. 1240578-06-6

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one

Cat. No.: B6362695
CAS No.: 1240578-06-6
M. Wt: 198.31 g/mol
InChI Key: UBUPVSPVPVLWHK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . . This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 2,2-dimethylbutan-1-one with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is unique due to its specific combination of the piperazine ring and the butanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H22N2O\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}

This structure includes a butanone backbone with a dimethyl group and a 2-methylpiperazine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of neuropharmacology and potential anti-cancer effects. The following sections detail these activities.

Neuropharmacological Effects

Studies have shown that compounds with similar structures often interact with neurotransmitter systems. For instance, the presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors.

Key Findings:

  • Serotonin Receptor Modulation: Compounds with piperazine moieties have been reported to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
  • Dopaminergic Activity: Research indicates potential dopaminergic activity, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

In Vitro Studies:
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

Results Summary:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF715.3Cell cycle arrest at G0/G1 phase
A54910.7Inhibition of proliferation

These results suggest that this compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle modulation.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:

  • Receptor Interaction: The piperazine ring may facilitate binding to various receptors involved in neurotransmission and cell signaling.
  • Enzyme Inhibition: Similar compounds have demonstrated inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression.
  • DNA Interaction: Some studies suggest that compounds with similar structures can intercalate DNA, leading to disruption of replication and transcription processes.

Case Studies

Several case studies highlight the biological activity of related compounds within the same chemical class:

Case Study 1: Neuroprotective Effects
A study demonstrated that a structurally similar compound showed significant neuroprotective effects in animal models of neurodegeneration. The compound reduced oxidative stress markers and improved cognitive function.

Case Study 2: Antitumor Efficacy
Another investigation revealed that derivatives of this compound exhibited enhanced antitumor efficacy compared to standard chemotherapeutics in xenograft models.

Properties

IUPAC Name

2,2-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-5-11(3,4)10(14)13-7-6-12-8-9(13)2/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUPVSPVPVLWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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